Cerium(III) carbonate hydrate
Description
Historical Context and Evolution of Research Perspectives
The history of cerium(III) carbonate is intrinsically linked to the discovery of cerium itself in 1803 by Jöns Jacob Berzelius, Wilhelm Hisinger, and independently by Martin Klaproth. britannica.comwikipedia.orgchemicool.comrsc.orgnewworldencyclopedia.org For much of its history, cerium carbonate was primarily valued as a precursor material, an essential stepping stone for producing other cerium compounds like cerium chloride and, most significantly, ceria (cerium oxide). aemree.comwikipedia.org Its utility was rooted in its role in the extraction and purification of cerium from ores such as bastnäsite and monazite (B576339), where carbonate forms are naturally present. wikipedia.org
The research perspective has evolved dramatically in recent years. Initially, academic inquiry focused on its synthesis via precipitation from cerium salts and its subsequent thermal decomposition to produce cerium oxide. rsc.orgscielo.org.mx However, contemporary research now investigates cerium(III) carbonate hydrate (B1144303) as a functional material in its own right. A pivotal shift has been the exploration of its intrinsic catalytic capabilities. digitellinc.com Recent studies, particularly since 2021, have highlighted its remarkable performance as an antioxidant catalyst, capable of decomposing reactive oxygen species (ROS). digitellinc.comberkeley.edu This has broadened its research scope far beyond its traditional role as a mere intermediate. Furthermore, modern analytical techniques have revealed complexities in its composition; commercially available "cerium(III) carbonate hydrate" is often a mixture of phases, including cerium(III) carbonate hydroxide (B78521) (CeCO₃OH) and sometimes cerium(IV) oxide, prompting more detailed structural investigations. nrel.govnrel.goviucr.org
Contemporary Significance in Materials Science and Environmental Chemistry
In modern materials science, this compound is a cornerstone for creating advanced materials. Its most prominent role is as a precursor for synthesizing cerium oxide (CeO₂) nanoparticles. acs.org Researchers have found that the morphology of the carbonate precursor—be it nanoplates or other shapes—can be preserved during calcination, allowing for the controlled production of structured ceria nanoparticles for specialized applications. acs.orgnih.gov Beyond its precursor function, it is directly incorporated into materials to enhance their properties. It is used in ceramics to improve strength and thermal stability and as a polishing agent for high-precision optics. samaterials.com A significant recent development is its use as a catalytic antioxidant in coatings and polymers, where it protects materials from degradation caused by photo-generated reactive oxygen species. berkeley.edunih.gov
In environmental chemistry, the compound's impact is twofold. It is a key ingredient in the manufacture of automotive catalytic converters, which reduce harmful emissions like carbon monoxide (CO) and nitrogen oxides (NOx) from vehicle exhaust. samaterials.comaemree.com Additionally, its ability to bind with heavy metal ions has led to research into its use for water purification. samaterials.com The emerging application of cerium carbonate nanoparticles in catalytically breaking down harmful pollutants and reactive oxygen species presents a promising avenue for environmental remediation technologies. digitellinc.comy2o3.com
Scope and Objectives of Academic Inquiry
Current academic research on this compound is multi-faceted, with several key objectives driving scientific inquiry.
A primary goal is the development of novel and efficient synthesis methods. Researchers are exploring facile, room-temperature, and hydrothermal routes to precisely control the particle size, shape (morphology), and crystallinity of the compound. acs.orgnih.gov This control is crucial because the physical properties of the carbonate directly influence the characteristics of the final materials derived from it, such as ceria catalysts. google.com
Another major focus is the detailed structural and chemical characterization of the material. Advanced techniques like synchrotron powder X-ray diffraction are being employed to unravel the complex phase compositions of commercial cerium carbonate, which often contains hydroxides and other cerium species. nrel.goviucr.org Understanding the precise structure is fundamental to explaining its chemical behavior and performance in various applications.
The most dynamic area of inquiry is the exploration of its catalytic functions. A significant objective is to understand and optimize its recently discovered ability to catalytically decompose reactive oxygen species (ROS), mimicking the function of biological enzymes like superoxide (B77818) dismutase (SOD). digitellinc.comnih.govresearchgate.net This involves studying the catalytic mechanisms and enhancing its activity, for instance, by supporting nanoscale cerium carbonate clusters on other materials like titanium dioxide. nih.govresearchgate.netnih.gov This research aims to harness its antioxidant properties for applications ranging from materials preservation to potential environmental cleanup. berkeley.eduy2o3.com
Properties
IUPAC Name |
cerium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSBAWXKALEJFR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Ce2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583543 | |
| Record name | Cerium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54451-25-1 | |
| Record name | Cerium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies for Cerium Iii Carbonate Hydrate
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. This technique facilitates the dissolution and recrystallization of materials, enabling the formation of well-defined, crystalline cerium carbonate compounds, often in shorter timeframes and at lower temperatures than conventional methods. ntu.edu.tw
Under hydrothermal conditions, the precipitation of cerium carbonate species is governed by the controlled decomposition of a carbonate source, typically urea (B33335), and the subsequent reaction with cerium ions. The fundamental reactions involve the hydrolysis of urea and the deprotonation of hydrated cerium cations. ntu.edu.tw
The hydrolysis of urea (CO(NH₂)₂) increases with temperature, producing ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), which in an aqueous solution generates carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) ions. ntu.edu.twresearchgate.net These ions then react with Ce³⁺ cations to precipitate cerium carbonate or cerium hydroxycarbonate. researchgate.net The elevated temperature and pressure in the autoclave accelerate these reactions, leading to supersaturation and subsequent nucleation and growth of the solid phase. ntu.edu.tw The process allows for uniform precipitation throughout the solution, leading to more homogeneous particles.
The final characteristics of the synthesized cerium carbonate hydrate (B1144303) are highly dependent on the choice of precursors and the specific reaction parameters employed during hydrothermal synthesis.
Precursors: Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) is a commonly used cerium source due to its high solubility in water. ntu.edu.twresearchgate.net Urea is frequently used as the precipitating agent because its temperature-dependent decomposition allows for controlled, homogeneous release of carbonate ions. nih.govntu.edu.tw
Reaction Parameters: Temperature, reaction time, and reactant concentration are critical variables.
Temperature: Higher temperatures accelerate the hydrolysis of urea, increasing the availability of carbonate and hydroxide ions and promoting faster crystal growth. ntu.edu.twresearchgate.net For instance, orthorhombic CeOHCO₃ tends to form before the hexagonal phase as the temperature is increased. researchgate.net
Concentration: The concentration of urea has a marked effect on the particle size and morphology. Studies have shown that increasing the urea concentration in a hydrothermal reaction at 160°C leads to an increase in both the particle size and the aspect ratio of the resulting CeOHCO₃ powders. researchgate.netntu.edu.tw At low urea concentrations, rhomboidal platelets are formed, while higher concentrations result in prismatic shapes. researchgate.net This is because a higher urea concentration leads to a greater yield of the product, dominated by the hydrolysis of urea. ntu.edu.tw
Table 1: Influence of Urea Concentration on CeOHCO₃ Morphology in Hydrothermal Synthesis
| Urea Concentration (M) | Resulting Particle Morphology | Average Particle Size | Reference |
|---|---|---|---|
| 0.05 | Rhomboidal Platelets | 3–4 µm | researchgate.net |
| 0.10 | Rhomboidal Platelets | Not specified | researchgate.net |
| 1.00 | Prismatic | Larger particles with greater aspect ratio | researchgate.netntu.edu.tw |
To achieve more complex and controlled morphologies, templating or structure-directing agents can be introduced into the hydrothermal synthesis system. These agents adsorb onto specific crystallographic faces of the growing nanoparticles, inhibiting or promoting growth in certain directions.
Surfactants: Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used as directing agents. researchgate.net By varying the molar ratio of CTAB to the cerium precursor, different morphologies of cerium hydroxycarbonate can be obtained. researchgate.net
Polymers: Polyvinylpyrrolidone (PVP) has been investigated as a template agent. Computational simulations and experimental work have shown that the ketone group in PVP can preferentially bind to Ce³⁺ ions, providing heterogeneous nucleation sites and guiding the growth of hexagonal flake cerium carbonate crystals. researchgate.net
Amino Acids: Various amino acids have also been utilized as structure-directing agents in the presence of cerium nitrate and urea to control the morphology of cerium hydroxycarbonate precursors. researchgate.net
Homogeneous Precipitation Techniques
Homogeneous precipitation is a method where the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction, rather than being added directly. This avoids high local supersaturation, leading to the formation of uniform, well-defined particles.
The use of urea is a classic example of homogeneous precipitation. nih.gov The process is typically conducted by heating an aqueous solution containing a soluble cerium salt (e.g., cerium nitrate) and urea. google.comumich.edu As the temperature rises, typically to 80°C or higher, urea slowly hydrolyzes. researchgate.net
This thermal decomposition of urea releases carbonate and hydroxide ions into the solution at a controlled rate. ntu.edu.tw This slow, uniform generation of precipitating ions allows for the gradual formation of cerium carbonate or hydroxycarbonate nuclei, followed by controlled growth. This method is advantageous for producing particles with a narrow size distribution. umich.edu The precipitation reaction can be performed under atmospheric pressure, avoiding the need for expensive high-pressure systems associated with some hydrothermal methods. google.com
Recent innovations have focused on developing room-temperature synthesis methods to reduce energy consumption and offer alternative control mechanisms. A notable development is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a novel carbonate source in a non-aqueous solvent like acetone (B3395972). nih.govacs.org
In this method, CDI decomposes to provide carbon dioxide (the carbonate source) and imidazole (B134444) (a precipitating agent). nih.govacs.org The rate of CDI decomposition, and thus the release of the carbonate source, can be precisely controlled by the amount of water present in the acetone solution, eliminating the need for heating. nih.govnih.gov By adjusting the concentrations of CDI, imidazole, and water, researchers have successfully synthesized cerium carbonate particles with unique and diverse morphologies, including nanoplates, flying-saucer shapes, and macaron-like microparticles, with sizes ranging from approximately 180 nm to 13 µm. nih.govnih.gov X-ray diffraction analysis has confirmed that higher concentrations of CDI favor the formation of cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) over cerium oxycarbonate. nih.gov
Table 2: Morphological Control in Room-Temperature Synthesis using CDI
| Key Reactants | Solvent | Control Parameter | Resulting Morphologies | Reference |
|---|---|---|---|---|
| Cerium nitrate hexahydrate, 1,1'-carbonyldiimidazole (CDI), Imidazole | Acetone | Amount of CDI, imidazole, and water | Nanoplates, flying-saucer shapes, macaron-like microparticles | nih.govnih.gov |
Conversion and Precursor-Based Fabrication
The synthesis of cerium(III) carbonate hydrate can be effectively achieved by transforming other cerium compounds, such as oxides and hydroxides, or through the controlled decomposition of organometallic precursors. These methods offer pathways to materials with specific physical and chemical properties.
Transformation from Cerium Hydroxides and Oxides
This compound can be produced from cerium oxides through solid-state reactions. One common method involves the calcination of cerium oxide (CeO₂) mixed with a carbonate source, such as sodium carbonate (Na₂CO₃). The mixture is heated in a high-temperature furnace, causing a chemical reaction that yields this compound. nih.gov After the calcination process, the product is cooled and collected for further processing. nih.gov
Cerium hydroxides and carbonate hydroxides, particularly cerium(III) carbonate hydroxide (CeCO₃OH), are also pivotal precursors. These compounds are often synthesized via hydrothermal methods, where an aqueous solution of a cerium(III) salt (e.g., cerium nitrate) and a precipitating agent like urea are heated in an autoclave. dtu.dkresearchgate.netdevagirijournals.com While these carbonate hydroxides are frequently used to produce cerium oxide upon further heating, the close chemical relationship demonstrates their potential as intermediates for this compound synthesis. google.comsamaterials.com In fact, commercially available this compound often consists of multiple phases, including a majority phase of CeCO₃OH and a portion of cerium(IV) oxide, highlighting the common co-existence and inter-transformation of these species. wikipedia.orgakjournals.com
Decomposition of Cerium(III) Organic Salts
The thermal decomposition of cerium(III) carboxylates provides a versatile route to cerium carbonates and oxides. The nature of the final product is highly dependent on the specific organic salt used as the precursor.
When cerium(III) acetate (B1210297) is heated, its thermal decomposition at approximately 310°C leads to the formation of a basic cerium carbonate with the formula Ce₂O₂CO₃. acs.org This intermediate oxycarbonate is a distinct step before the final conversion to cerium oxide (CeO₂) at higher temperatures. acs.org Similarly, studies on longer-chain cerium carboxylates, such as cerium butanoate, pentanoate, and hexanoate, show that their decomposition also proceeds through an intermediate cerium oxycarbonate phase before the ultimate formation of CeO₂. dtu.dk
In contrast, the thermal decomposition of cerium(III) oxalate (B1200264) follows a different pathway. Hydrated cerium oxalate, typically Ce₂(C₂O₄)₃·10H₂O, first undergoes dehydration to remove water molecules. rsc.org This is followed by a direct, exothermic decomposition of the anhydrous oxalate into cerium oxide, without the formation of a stable carbonate intermediate. google.comrsc.org The activation energy for the final decomposition step of anhydrous cerous oxalate to cerium oxide has been calculated to be approximately 112.6 kJ/mol. rsc.org This highlights that while many cerium carboxylates can serve as precursors to cerium carbonates, cerium oxalate is a more direct precursor to the oxide.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, which promote the use of environmentally benign solvents, reduced energy consumption, and waste minimization, are increasingly being applied to the synthesis of inorganic materials.
A notable green approach is the synthesis of cerium carbonate at room temperature. One such method involves the rapid mixing of aqueous solutions of a cerium salt, like ammonium (B1175870) cerium(III) nitrate tetrahydrate, and a carbonate source, such as ammonium carbonate. This aqueous, low-energy process results in the immediate precipitation of this compound.
Another innovative room-temperature method avoids aqueous solutions altogether, using a nonaqueous solvent like acetone. In this process, a cerium precursor (e.g., cerium nitrate hexahydrate) is reacted with 1,1'-carbonyldiimidazole (CDI). nih.gov The CDI serves as the carbonate source, decomposing to generate the necessary reactants without the need for external heating. nih.gov This stands in contrast to the widely used urea homogeneous precipitation method, which, while water-based, requires significant energy input to heat the solution (e.g., 90±2 °C) to induce the thermal hydrolysis of urea into carbonate and ammonium ions. nih.gov While the urea method is effective and avoids harsh organic solvents, its energy requirement makes it less green than room-temperature alternatives.
Structural Elucidation and Crystallographic Analysis of Cerium Iii Carbonate Hydrate
Crystalline Phase Identification and Polymorphism
Cerium(III) carbonate hydrate (B1144303) and its related compounds exhibit polymorphism, existing in different crystalline forms. The most commonly encountered phases include orthorhombic and hexagonal structures. These phases can be present as individual components or as part of a mixed-phase composition.
Characterization of Orthorhombic Phases
Two primary orthorhombic phases of cerium(III) carbonate compounds have been identified and characterized.
One significant orthorhombic phase is cerium(III) carbonate hydroxide (B78521), with the chemical formula CeCO₃OH. nrel.goviucr.org A 2025 study using synchrotron powder X-ray diffraction on a commercial 'cerium(III) carbonate hydrate' sample revealed that the major component (52.49% by weight) was, in fact, this orthorhombic cerium(III) carbonate hydroxide. nrel.goviucr.orgnrel.gov This phase is isostructural with the mineral ancylite. nrel.goviucr.org The crystal structure was refined using a Pmcn space group model. nrel.gov
Another well-documented orthorhombic phase is the true hydrated carbonate, Ce₂(CO₃)₃·8H₂O. nrel.goviucr.org This phase has been synthesized and characterized, with its powder X-ray diffraction pattern and crystal structure reported in the Inorganic Crystal Structure Database (ICSD). nrel.govescholarship.org It crystallizes in a layered structure composed of stacked nanosheets. escholarship.org
Analysis of Hexagonal Phases
A hexagonal phase of cerium(III) carbonate hydroxide, also with the formula CeCO₃OH, has been identified. nrel.goviucr.org Its presence has been confirmed in mineralogical studies and as a minor component (0.40% by weight) in mixed-phase commercial this compound samples. nrel.goviucr.org Detailed single-crystal synthesis of hexagonal CeCO₃OH has been achieved through hydrothermal methods, yielding triangular microplates. researchgate.net The transition from an orthorhombic to a hexagonal phase of CeOHCO₃ can be induced by increasing the temperature during hydrothermal synthesis. researchgate.net
Investigation of Mixed-Phase Compositions and Phase Transitions
As established, commercially produced this compound is typically a mixture of phases. nrel.govnih.gov A detailed analysis of one such commercial sample identified a triphasic composition: orthorhombic CeCO₃OH (52.49% wt.), cubic cerium(IV) oxide (CeO₂) (47.12% wt.), and a small amount of hexagonal CeCO₃OH (0.40% wt.). nrel.goviucr.org The presence of cerium(IV) oxide indicates that oxidation of Ce(III) can occur either during the manufacturing process or storage.
Phase transitions in cerium(III) carbonate compounds are often induced by thermal treatment. For instance, heating Ce₂(CO₃)₃·xH₂O can lead to the formation of CeCO₃OH. researchgate.net Further heating of cerium carbonate hydroxide precursors results in decomposition and oxidation to form ceria (CeO₂). researchgate.net The study of these transitions is crucial for the synthesis of cerium-based materials with specific desired phases and properties.
Precise Determination of Lattice Parameters and Unit Cell Geometries
The lattice parameters for the different phases of cerium(III) carbonate compounds have been determined through X-ray diffraction studies. These parameters define the size and shape of the unit cell for each crystalline phase.
For the orthorhombic cerium(III) carbonate hydroxide (CeCO₃OH) , a 2025 study reported the following lattice parameters based on a Pmcn structure model: nrel.goviucr.org
| Lattice Parameter | Value (Å) |
| a | 5.01019 (2) |
| b | 8.55011 (4) |
| c | 7.31940 (4) |
For the orthorhombic cerium(III) carbonate octahydrate (Ce₂(CO₃)₃·8H₂O) , the following lattice parameters have been reported (ICDD card no. 00-038-0377): escholarship.org
| Lattice Parameter | Value (nm) | Value (Å) |
| a | 0.8942 | 8.942 |
| b | 0.9529 | 9.529 |
| c | 1.6971 | 16.971 |
Detailed lattice parameters for the hexagonal CeCO₃OH phase are less commonly reported in direct comparisons but are cataloged under ICSD entry 238537. nrel.goviucr.org
Coordination Chemistry and Hydration Sphere Characterization
The coordination environment of the cerium(III) ion is a key aspect of its crystal chemistry, defining how it bonds with surrounding atoms or molecules. This is particularly important in understanding the role of water molecules in the hydrated forms.
First Coordination Sphere Analysis of Hydrated Cerium(III) Ions
In the orthorhombic CeCO₃OH structure, the cerium(III) ion is in a complex coordination environment. nrel.gov Each Ce³⁺ cation is coordinated to five carbonate (CO₃²⁻) groups and two hydroxide (OH⁻) groups. nrel.gov This results in a coordination number of 10 for the cerium ion. nrel.goviucr.orgresearchgate.net
The bonding details are as follows:
Three of the carbonate groups are bidentate, each chelating the Ce³⁺ ion with two oxygen atoms. The Ce-O bond lengths for these are 2.5697(8) Å and 2.723(2) Å. nrel.gov
The other two carbonate groups are monodentate, each bonding to the Ce³⁺ ion through a single oxygen atom with a bond length of 2.650(3) Å. nrel.gov
The two hydroxide groups bond to the cerium ion via their oxygen atoms, with Ce-O bond lengths of 2.396(3) Å and 2.458(3) Å. nrel.gov
The average Ce-O bond length in this 10-coordinate polyhedron is 2.606 Å. nrel.gov
In aqueous solutions, the hydration sphere of the cerium(III) ion is also complex. nih.gov Studies have shown the coexistence of [Ce(H₂O)₉]³⁺ and [Ce(H₂O)₈]³⁺ species. nih.gov Upon photoexcitation, the nine-coordinate aqua-ion, [Ce(H₂O)₉]³⁺, can dissociate a water molecule to form the excited eight-coordinate species, *[Ce(H₂O)₈]³⁺, which is responsible for the observed fluorescence. nih.gov This dynamic nature of the hydration sphere is fundamental to the behavior of Ce(III) in aqueous environments and during the crystallization of hydrated carbonate phases.
Ligand Complexation and Chelate Effects in Aqueous Systems
The interaction of the cerium(III) ion (Ce³⁺) with various ligands in aqueous solutions is fundamental to understanding the formation and stability of its compounds, including this compound. In aqueous environments, the Ce³⁺ ion exists as a hydrated cation, [Ce(H₂O)ₙ]³⁺, where 'n' is the coordination number, typically 8 or 9. wikipedia.org The carbonate ions (CO₃²⁻) or other present ligands displace these water molecules to form complexes.
The formation of stable complexes is significantly influenced by the chelate effect. This effect describes the enhanced stability of a complex containing a chelating ligand—a ligand that can form two or more bonds to a single metal ion—compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org The primary driving force for the chelate effect is a significant increase in entropy. libretexts.org When a multidentate ligand replaces several single-bond water molecules, the number of free molecules in the system increases, leading to a more disordered and thus entropically favorable state. libretexts.orglibretexts.org
Studies on the interaction of hydrated Ce³⁺ with various carboxylates have demonstrated this principle. nih.govnih.gov For instance, diglycolic acid (DGA) shows an anomalously strong binding to Ce³⁺ in aqueous solutions, a phenomenon attributed to the chelate effect. nih.govnih.gov The DGA molecule, with its central oxygen atom and two carboxyl groups, can act as a tridentate ligand, forming stable five-membered rings with the cerium ion. nih.gov This interaction is significantly stronger than that observed with simpler carboxylic acids, highlighting the profound impact of chelation on the stability of cerium(III) complexes in aqueous media. nih.govnih.gov This principle of chelation is also relevant in the synthesis of cerium carbonate nanoparticles, where chelating organic ligands can be used to control particle size and morphology. escholarship.org
Synchrotron Powder X-ray Diffraction Studies for High-Resolution Structural Information
Synchrotron powder X-ray diffraction (SPXRD) is a powerful technique for obtaining high-resolution structural information from polycrystalline materials like this compound. The high intensity and collimation of synchrotron radiation allow for precise determination of crystal structures, even for complex multiphase samples. nrel.goviucr.orgnih.gov
A recent SPXRD study conducted at the Stanford Synchrotron Radiation Lightsource (SSRL) on a commercial sample labeled as 'this compound' revealed that the material is, in fact, a multiphase mixture. nrel.goviucr.orgnrel.gov The analysis, which utilized Rietveld refinement, determined that the sample was predominantly composed of two phases: an orthorhombic cerium(III) carbonate hydroxide (CeCO₃OH) and cubic cerium(IV) oxide (CeO₂). nrel.govresearchgate.net This finding is significant as it indicates that the simple nominal composition Ce₂(CO₃)₃·xH₂O is often not representative of the actual commercial product. nrel.goviucr.org
The majority phase, orthorhombic CeCO₃OH (52.49 wt%), was found to be isostructural with the mineral ancylite. nrel.goviucr.org The high-resolution synchrotron data enabled a detailed refinement of its crystal structure. In this structure, the cerium atom is coordinated by oxygen atoms from both carbonate and hydroxide groups. nrel.gov The precise structural accounting for hydroxide and hydrate groups is crucial for the correct calculation of mass ratios in synthetic applications where cerium carbonate is used as a precursor. nrel.gov
The study underscores the complexity of what is often generically termed "this compound" and highlights the necessity of advanced analytical techniques like SPXRD for accurate phase identification and structural characterization. nrel.goviucr.orgresearchgate.net Without such high-resolution data, the true composition and crystal structure of these materials can be misidentified, impacting their application in fields such as catalysis and materials science. nrel.govsamaterials.com
Table 1: Crystallographic Data for Orthorhombic CeCO₃OH from Synchrotron Powder X-ray Diffraction nrel.goviucr.org
| Parameter | Value |
| Formula | CeCO₃OH |
| Crystal System | Orthorhombic |
| Space Group | Pmcn (No. 62) |
| a (Å) | 5.01019 (2) |
| b (Å) | 8.55011 (4) |
| c (Å) | 7.31940 (4) |
| V (ų) | 313.565 (3) |
| Z | 4 |
Table 2: Phase Composition of a Commercial 'this compound' Sample Determined by SPXRD nrel.govnih.govnrel.govresearchgate.net
| Phase | Formula | Crystal System | Weight % |
| Cerium(III) Carbonate Hydroxide | CeCO₃OH | Orthorhombic | 52.49 |
| Cerium(IV) Oxide | CeO₂ | Cubic | 47.12 |
| Cerium(III) Carbonate Hydroxide | CeCO₃OH | Hexagonal | 0.40 |
Spectroscopic and Spectrochemical Characterization of Cerium Iii Carbonate Hydrate
X-ray Based Spectroscopies
X-ray based spectroscopic techniques are powerful tools for probing the elemental composition, oxidation states, and local coordination environment of atoms in a material.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cerium(III) carbonate hydrate (B1144303), XPS is crucial for determining the oxidation state of cerium.
Cerium can exist in both Ce(III) and Ce(IV) oxidation states, and their differentiation is a key aspect of characterization. thermofisher.com The XPS spectra of the Ce 3d region are complex due to spin-orbit coupling, which splits the 3d level into 3d₅/₂ and 3d₃/₂ components, and further multiplet splitting. thermofisher.comharwellxps.guru
The deconvolution of the Ce 3d spectrum allows for the quantification of Ce³⁺ and Ce⁴⁺ species. The Ce 3d spectrum for a pure CeO₂ (Ce⁴⁺) sample exhibits six distinct peaks, while the spectrum for Ce₂O₃ (Ce³⁺) shows four peaks. harwellxps.guru A characteristic feature of the Ce(IV) state is a peak at approximately 917 eV, which is absent in the Ce(III) spectrum. thermofisher.com The binding energies for Ce(III) oxide are typically observed around 880 eV for the Ce 3d₅/₂ peak, whereas for Ce(IV) oxide, it is around 882 eV. thermofisher.comharwellxps.guru It is important to note that analysis of cerium compounds by XPS can be challenging due to the potential for X-ray induced reduction of Ce⁴⁺ to Ce³⁺. harwellxps.gururesearchgate.net
Table 1: Representative XPS Binding Energies for Cerium Oxidation States
| Oxidation State | Core Level | Approximate Binding Energy (eV) |
| Ce(III) | Ce 3d₅/₂ | ~880 |
| Ce(IV) | Ce 3d₅/₂ | ~882 |
| Ce(IV) | Satellite Peak | ~917 |
Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.
Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element in a material. mpg.de It provides information on the coordination number, bond distances, and disorder of the neighboring atoms. For cerium(III) carbonate hydrate, EXAFS studies at the cerium K-edge (40.443 keV) or L₃-edge (5.723 keV) can elucidate the local environment of the Ce³⁺ ions. nims.go.jpnims.go.jpresearchgate.net
EXAFS analysis of Ce³⁺ in various materials has shown that the coordination number and cerium-oxygen bond lengths can be precisely determined. researchgate.net For instance, in some phosphate (B84403) glasses, Ce³⁺ was found to have an average coordination number of approximately 7.0 with an average cerium-oxygen bond length of 2.41 Å. researchgate.net In a study of an orthorhombic cerium(III) carbonate hydroxide (B78521) phase, the cerium atom was found to be coordinated to ten oxygen atoms with an average Ce-O bond length of 2.606 Å. nrel.gov The analysis of EXAFS data involves Fourier transforming the k³-weighted EXAFS function to obtain a radial distribution function (RDF), which provides information about the different coordination shells around the absorbing atom. nc-kakouki.co.jp
Table 2: Example of Structural Parameters from EXAFS Analysis
| Parameter | Value |
| Coordination Number (Ce-O) | ~7-10 |
| Bond Distance (Ce-O) | ~2.4 - 2.6 Å |
Note: These values are illustrative and depend on the specific crystalline form and hydration state of the cerium carbonate.
Vibrational Spectroscopies
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups and vibrational modes within a molecule or crystal lattice.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. ceriumlabs.com The resulting spectrum provides a fingerprint of the material, revealing the presence of specific chemical bonds and functional groups. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the carbonate ions (CO₃²⁻), water molecules (H₂O), and cerium-oxygen (Ce-O) bonds.
The carbonate ion gives rise to several characteristic absorption bands. The asymmetric stretching vibration of the C=O bond is typically observed in the region of 1520-1550 cm⁻¹. researchgate.net Bands around 1400-1460 cm⁻¹ and 850-880 cm⁻¹ are also characteristic of carbonate stretching and bending vibrations, respectively. rsc.orgnio.res.in The presence of water of hydration is indicated by a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations and a bending vibration band around 1620-1640 cm⁻¹. semanticscholar.orgacs.org The Ce-O stretching vibrations are typically observed in the lower frequency region of the spectrum, around 400-600 cm⁻¹. researchgate.net
Table 3: Typical FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3600-3000 | O-H stretching (water of hydration) |
| ~1640-1620 | H-O-H bending (water of hydration) |
| ~1550-1520 | Asymmetric C=O stretching (carbonate) |
| ~1460-1400 | C-O stretching (carbonate) |
| ~880-850 | CO₃²⁻ bending (carbonate) |
| ~600-400 | Ce-O stretching |
Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. ceriumlabs.com It is complementary to FTIR spectroscopy and is particularly useful for studying the lattice vibrations of crystalline materials and identifying different phases.
In the Raman spectrum of this compound, the internal modes of the carbonate ion are prominent. For carbonate minerals, the symmetric stretching of the C-O bond (ν₁) is typically observed as a strong, sharp peak around 1080-1094 cm⁻¹. researchgate.netmdpi.comresearchgate.net The asymmetric C-O stretching (ν₃) and the in-plane bending (ν₄) modes appear at higher and lower frequencies, respectively. mdpi.com Lattice vibrations, which involve the motion of the Ce³⁺ cations and the carbonate groups as a whole, are observed at lower frequencies, typically below 400 cm⁻¹. aps.orgrsc.org The Ce-O vibrational modes can also be detected in the Raman spectrum. researchgate.net For instance, in CeO₂, an intense peak assigned to the T₂g mode of the Ce-O vibrational unit is observed around 464 cm⁻¹. researchgate.net
Table 4: Characteristic Raman Shifts for Carbonate and Cerium-Oxygen Vibrations
| Wavenumber (cm⁻¹) | Assignment |
| ~1090 | ν₁ (symmetric stretch) of CO₃²⁻ |
| ~1430 | ν₃ (asymmetric stretch) of CO₃²⁻ |
| ~740 | ν₄ (in-plane bend) of CO₃²⁻ |
| < 400 | Lattice vibrations (including Ce-O modes) |
Optical and Luminescence Spectroscopy
Optical and luminescence spectroscopy techniques probe the electronic transitions in a material. UV-Visible absorption spectroscopy provides information about the electronic band structure, while luminescence spectroscopy investigates the emission of light from the material after excitation.
Cerium(III) compounds are known to exhibit luminescence, and cerium(III) carbonate can serve as a precursor in the synthesis of luminescent materials. zegmetal.com The luminescence of Ce³⁺ arises from the parity-allowed 5d → 4f electronic transition. The emission spectrum is typically broad and its position is sensitive to the local environment of the Ce³⁺ ion. In aqueous solutions, cerium(III) acetate (B1210297) complexes have been shown to exhibit weak luminescence with a spectrum similar to the aquo cerium(III) species. rsc.org
UV-Visible absorption spectroscopy can also be used to characterize this compound. The absorption spectrum of Ce³⁺ in various media shows characteristic bands in the ultraviolet region. researchgate.netcapes.gov.br For instance, a UV/Vis spectrum of Ce(III) can show a maximum absorbance around 265 nm with a shoulder extending to about 350 nm. researchgate.net Changes in the UV-Vis spectrum can be used to monitor the oxidation of Ce³⁺ to Ce⁴⁺, as Ce⁴⁺ has a strong absorption in the UV region with a maximum around 290 nm. osu.eduresearchgate.net
Absorption and Emission Properties of this compound
The optical properties of cerium(III) compounds are dominated by transitions involving the 4f and 5d electronic levels of the Ce³⁺ ion.
Absorption: The absorption spectra of Ce³⁺ ions typically exhibit strong, broad bands. These absorption bands are attributed to the electric-dipole allowed 4f → 5d transitions. nih.gov In various glass matrices, Ce³⁺ shows a strong and broad absorption peak centered around 309-340 nm, which is assigned to the 5d ← 4f transition. researchgate.net The exact position and intensity of these absorption bands are sensitive to the local environment of the cerium ion, including the coordination number and the nature of the surrounding ligands.
Emission: Upon excitation, Ce³⁺ ions exhibit luminescence, which is also a result of an electronic transition. The emission is due to the 5d → 4f transition. nih.gov This transition is characterized by a broad emission band, a consequence of the interaction of the 5d electron with the host lattice. nih.gov In some hosts, the emission from Ce³⁺ can be observed as a strong, broad peak. For instance, in certain glasses, excitation at 309 nm results in a strong emission peak centered at 340 nm. researchgate.net The Stokes shift, which is the difference in energy between the absorption and emission maxima, is influenced by the structural relaxation of the excited state.
Photoluminescence Mechanisms and Quantum Yield Investigations
The photoluminescence of cerium(III) compounds is a spin- and parity-allowed d-f transition, which leads to characteristically short excited-state lifetimes, often in the nanosecond range. nih.gov
Mechanism: The photoluminescence process in Ce³⁺ involves the absorption of a photon, promoting an electron from the 4f ground state to an excited 5d state. This is followed by non-radiative relaxation to the lowest vibrational level of the 5d state. The final step is the radiative decay from the 5d state back to the 4f ground state, emitting a photon. The energy of the emitted photon is lower than that of the absorbed photon, with the difference being lost as heat during the non-radiative relaxation. The specific emission wavelength and efficiency are highly dependent on the host material, as the crystal field strongly influences the 5d energy levels. nih.gov
Quantum Yield: The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. Cerium(III) complexes can exhibit very high quantum yields. For example, specific cerium(III) complexes have been synthesized that show a PLQY of up to 95% in a doped film. nih.gov Some cerium-based hybrid halides have been reported to have intrinsic photoluminescence quantum yields approaching 100%. researchgate.net The high quantum yield is often attributed to the effective shielding of the Ce³⁺ ion by the surrounding ligands, which minimizes non-radiative decay pathways. nih.gov
Thermal Analysis Techniques
Thermal analysis methods are critical for understanding the decomposition pathway of this compound, which is a crucial step in the synthesis of cerium oxides.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) detects the temperature difference between a sample and a reference material. Together, they provide detailed information about thermal events like dehydration and decomposition.
The thermal decomposition of this compound (Ce₂(CO₃)₃·xH₂O) is a multi-step process. mq.edu.au
Dehydration: The first stage of decomposition involves the loss of water of hydration. This is typically observed as an endothermic process at lower temperatures. Studies have shown this dehydration occurs around 160-170 °C.
Decomposition: Following dehydration, the anhydrous cerium(III) carbonate decomposes. In an oxidizing atmosphere, this process yields cerium(IV) oxide (CeO₂), water, and carbon dioxide. mq.edu.au In inert or reducing atmospheres, the decomposition is more complex, occurring at higher temperatures and in multiple steps, potentially forming non-stoichiometric cerium oxides (CeO₂-x) and reducing some of the evolved CO₂ to carbon monoxide (CO) and elemental carbon. mq.edu.au A second endoeffect is observed between 250-280 °C, associated with the removal of one molecule of CO₂ and the formation of a solid solution based on CeO₂.
Interactive Data Table: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Event | Atmosphere | Primary Solid Product |
|---|---|---|---|
| 160 - 170 | Dehydration | All | Anhydrous Cerium(III) Carbonate |
| 250 - 280 | Initial Decomposition | All | CeO₂-based solid solution |
| > 280 | Final Decomposition | Oxidizing | Cerium(IV) Oxide (CeO₂) |
Evolved Gas Analysis (EGA) and Mass Spectrometry (MS) of Decomposition Products
Evolved gas analysis (EGA) techniques, particularly when coupled with a mass spectrometer (MS), are used to identify the gaseous species released during thermal decomposition. researchgate.netsetaramsolutions.com This coupling provides a powerful tool for elucidating the reaction mechanisms. researchgate.net The TGA furnace is connected to the MS via a heated transfer line to prevent condensation of the evolved volatile products. setaramsolutions.comdtu.dk
When this compound is heated, the evolved gases can be analyzed in real-time.
In an oxidizing atmosphere like oxygen or air, the primary gaseous products identified by MS are water (H₂O) and carbon dioxide (CO₂). mq.edu.au
In an inert (e.g., helium) or reducing (e.g., hydrogen) atmosphere, the decomposition products are more varied. mq.edu.au In addition to H₂O and CO₂, mass spectrometry detects the formation of carbon monoxide (CO). mq.edu.au This indicates that the Ce(III) present in the intermediate phases can reduce the evolved CO₂. mq.edu.au
Interactive Data Table: Evolved Gases from this compound Decomposition
| Atmosphere | Detected Gaseous Products |
|---|---|
| Oxidizing (O₂) | H₂O, CO₂ |
| Inert (Helium) | H₂O, CO₂, CO |
Thermal Stability and Degradation Mechanisms of Cerium Iii Carbonate Hydrate
Comprehensive Thermal Decomposition Pathways
The thermal degradation of cerium(III) carbonate hydrate (B1144303) to cerium(IV) oxide is not a single-step event but a sequence of physical and chemical transformations. The process is characterized by distinct stages that can be identified through thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC).
The initial stage in the thermal decomposition of cerium(III) carbonate hydrate is dehydration, the removal of its water of hydration. This process typically occurs at relatively low temperatures. For instance, in a stabilized form of cerium carbonate with three water molecules (Ce₂(CO₃)₃·3H₂O), dehydration is observed in the temperature range of 160-170°C. osti.gov This step involves an endothermic reaction where the crystalline structure of the hydrate breaks down to form an anhydrous or a lower hydrate form of cerium(III) carbonate.
The kinetics of water removal are influenced by factors such as heating rate and particle size. While specific kinetic models for this compound dehydration are not extensively detailed in the available literature, studies on analogous salt hydrates show that the process can be complex, sometimes occurring in multiple, overlapping steps, especially in hydrates with a high number of water molecules. nih.gov
Following dehydration, the anhydrous cerium(III) carbonate begins to decompose through decarbonation, releasing carbon dioxide. This stage is often the most complex, involving the formation of intermediate cerium oxycarbonate phases. Research indicates that the decomposition of Ce₂(CO₃)₃ proceeds with the initial removal of one molecule of CO₂, leading to the formation of an intermediate solid solution based on CeO₂. osti.gov This occurs between 250°C and 280°C. osti.gov
Further heating leads to the decomposition of these oxycarbonate intermediates. Various cerium oxycarbonate species have been identified or proposed as intermediates, such as Ce₂O(CO₃)₂ and Ce₂O₂CO₃. dtu.dknih.gov For example, studies on related cerium compounds have detected Ce₂O₂CO₃ forming before the final conversion to CeO₂. dtu.dk The decomposition of these intermediates involves the progressive loss of carbon dioxide. A significant weight loss attributed to CO₂ release is often observed in the 200-300°C range. acs.org
The structure of these intermediate phases can be complex, with different coordination modes for the carbonate ions, which can be identified by techniques like Fourier-transform infrared spectroscopy (FTIR). rsc.org
Influence of Reaction Atmosphere and Heating Rates on Decomposition Kinetics
The kinetics and even the products of the thermal decomposition of this compound are highly dependent on the surrounding atmosphere and the rate at which the material is heated.
In an oxidizing atmosphere , such as air or oxygen, the decomposition proceeds relatively straightforwardly in two main steps: dehydration followed by a combined decarbonation and oxidation to form CeO₂, H₂O, and CO₂. mq.edu.au The presence of oxygen facilitates the oxidation of Ce(III) to Ce(IV).
In an inert (e.g., helium, argon) or reducing (e.g., hydrogen) atmosphere , the decomposition pathway becomes more complex. The second major decomposition step, decarbonation, is shifted to higher temperatures and may be split into multiple parts. mq.edu.au In these atmospheres, the CO₂ evolved can be partially reduced by the remaining Ce(III) to produce carbon monoxide (CO) and even elemental carbon as by-products. mq.edu.au The final solid product is often a non-stoichiometric cerium oxide (CeO₂-x). mq.edu.au
Heating rates also play a critical role. As a general principle in thermal analysis, increasing the heating rate shifts the decomposition temperatures to higher values. researchgate.net This is because at faster heating rates, there is less time for the heat to transfer to the core of the material and for the gaseous products to escape, leading to a thermal lag.
The table below summarizes the key decomposition events and influencing factors.
| Decomposition Stage | Approximate Temperature Range (°C) | Atmosphere | Key Events & Products |
| Dehydration | 160 - 170 | All | Removal of H₂O |
| Decarbonation & Oxycarbonate Formation | 250 - 280 | All | Initial loss of CO₂, formation of cerium oxycarbonates (e.g., Ce₂O(CO₃)₂) |
| Final Conversion | ~330 | Oxidizing (Air) | Complete decarbonation and oxidation to CeO₂ |
| Final Conversion | >330 (shifted higher) | Inert/Reducing | Further decarbonation, formation of non-stoichiometric CeO₂-x, CO, and C |
Data compiled from multiple sources. osti.govitu.edu.trmq.edu.au
Identification of Intermediate Products and By-products during Thermal Processing
Several intermediate and by-product species have been identified during the thermal decomposition of this compound, particularly through techniques like thermogravimetry coupled with mass spectrometry (TG-MS) and in-situ X-ray diffraction (XRD).
Intermediate Solid Products:
Anhydrous Cerium(III) Carbonate (Ce₂(CO₃)₃): Formed after the initial dehydration step.
Cerium Oxycarbonates: These are the most significant intermediates. Species such as cerium dioxycarbonate (Ce₂O₂CO₃) and other forms like Ce₂O(CO₃)₂ have been reported. osti.govdtu.dk Studies have also identified mixed phases of cerium oxycarbonate and cerium carbonate hydrate in precursor materials. nih.gov
Gaseous By-products:
Water (H₂O): Released during the initial dehydration stage. mq.edu.au
Carbon Dioxide (CO₂): The primary gaseous product from the decomposition of carbonate and oxycarbonate species. mq.edu.au
Carbon Monoxide (CO): Forms in inert or reducing atmospheres due to the reduction of CO₂ by Ce(III). mq.edu.au
Elemental Carbon (C): Can be deposited as a solid by-product under inert or reducing conditions, resulting from the reduction of CO₂. mq.edu.au
The table below details the identified products during thermal processing.
| Product Type | Compound Name | Chemical Formula | Conditions of Formation |
| Intermediate Solid | Anhydrous Cerium(III) Carbonate | Ce₂(CO₃)₃ | After dehydration of the hydrate |
| Intermediate Solid | Cerium Oxycarbonate | Ce₂O(CO₃)₂ | Intermediate decarbonation stage |
| Intermediate Solid | Cerium Dioxycarbonate | Ce₂O₂CO₃ | Later decarbonation stage, prior to CeO₂ |
| Final Solid Product | Cerium(IV) Oxide | CeO₂ | Final product in oxidizing atmosphere |
| Final Solid Product | Non-stoichiometric Cerium Oxide | CeO₂-x | Final product in inert/reducing atmospheres |
| Gaseous Product | Water | H₂O | Dehydration stage |
| Gaseous Product | Carbon Dioxide | CO₂ | Decarbonation stage |
| Gaseous By-product | Carbon Monoxide | CO | Inert/reducing atmospheres |
| Solid By-product | Carbon | C | Inert/reducing atmospheres |
Theoretical and Computational Chemistry Investigations of Cerium Iii Carbonate Hydrate
Quantum Mechanical Simulations of Cerium(III) Ions in Aqueous Environments
Understanding the behavior of the cerium(III) ion in water is fundamental to comprehending the properties of its hydrated carbonate salt. Quantum mechanical simulations are powerful tools for this purpose, providing a detailed picture of the ion's hydration shell.
Quantum Mechanical Charge Field (QMCF) Molecular Dynamics
Quantum Mechanical Charge Field (QMCF) Molecular Dynamics has been instrumental in the first quantum chemical simulation studies of the Ce³⁺ ion in an aqueous environment. nih.govresearchgate.netbohrium.com This hybrid quantum mechanics/molecular mechanics (QM/MM) approach treats the chemically significant regions, such as the first and second hydration spheres, with quantum mechanics, while the rest of the solvent is handled by classical molecular mechanics. researchgate.net
Studies using QMCF-MD have revealed that the hydrate (B1144303) of the cerium(III) ion is stable, with very few ligand displacement reactions occurring during simulations. researchgate.netbohrium.com The simulations indicate a well-defined first hydration sphere with a maximum located at approximately 2.61 Å. nih.gov A second hydration sphere is also clearly identified at around 4.95 Å, and evidence of a weak third hydration sphere has also been presented. nih.gov
The coordination number of the Ce³⁺ ion in aqueous solution has been a subject of interest. QMCF-MD simulations show that a nine-fold coordination (CN9) is the most dominant, accounting for about 90% of the configurations. nih.gov A less frequent ten-fold coordination (CN10) is also observed, which is associated with ligand exchange reactions between the first and second hydration spheres. nih.gov The calculated mean first shell coordination number of approximately 9.1 is in good agreement with experimental data. nih.gov
The dynamics of the hydration shell have also been investigated. The simulations have been able to reproduce the ion-oxygen stretching motion's wavenumber, which is in excellent agreement with experimental spectroscopic results, further validating the quality of the simulation approach. nih.govresearchgate.netbohrium.comresearchgate.net
Table 1: Structural Properties of Hydrated Cerium(III) Ion from QMCF-MD Simulations
| Property | Value | Source |
| First Hydration Shell Peak (Ce-O distance) | 2.61 Å | nih.gov |
| Second Hydration Shell Peak (Ce-O distance) | 4.95 Å | nih.gov |
| Predominant Coordination Number | 9 | nih.gov |
| Mean First Shell Coordination Number | ~9.1 | nih.gov |
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior
Ab initio molecular dynamics (AIMD) simulations, which treat all atoms quantum mechanically, provide a highly accurate description of the dynamic behavior of ions in solution. capes.gov.br While specific AIMD studies focusing solely on cerium(III) carbonate hydrate are not abundant in the provided search results, the principles of AIMD are broadly applicable to understanding the hydration dynamics relevant to this compound. nih.govresearchgate.net
AIMD simulations can elucidate the intricate details of water exchange dynamics around the cerium(III) ion, the lifetimes of water molecules in the hydration shells, and the influence of the ion on the hydrogen bond network of the surrounding water. nih.gov For instance, in studies of other hydrated cations, AIMD has revealed that strongly hydrated ions can lead to more rigid and structurally well-defined hydration shells, with slower hydrogen bond dynamics and vibrational spectral diffusion compared to bulk water. nih.gov Given the high charge density of Ce³⁺, similar effects are expected.
Furthermore, AIMD can be used to study the behavior of aqueous solutions under external influences, such as electric fields, which can induce molecular dissociation and proton transfer events. arxiv.org This has broader implications for understanding the electrochemical behavior of cerium-containing solutions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the electronic structure and reactivity of materials. ucc.ielu.lv DFT calculations have been employed to study a wide range of carbonate-containing materials and f-electron systems like cerium. mdpi.commpg.de
For cerium compounds, DFT calculations are crucial for understanding the behavior of the f-electrons, which play a significant role in the chemical and physical properties. mpg.de While standard DFT functionals can sometimes struggle to accurately describe the localized nature of f-electrons, more advanced hybrid functionals have shown success in capturing the electronic structure and phase transitions in cerium metal. mpg.de These theoretical advancements are applicable to understanding the electronic properties of this compound.
DFT can be used to calculate various properties, including the energies of different crystal structures, the electronic band structure, and the density of states. This information is vital for predicting the stability and potential reactivity of this compound. For instance, DFT has been used extensively to calculate the vibrational spectra (infrared and Raman) of various metal carbonates, showing good agreement with experimental data. mdpi.comresearchgate.net Such calculations can help in the interpretation of experimental spectra of this compound and provide insights into the bonding between the cerium ion, carbonate groups, and water molecules.
Prediction of Thermochemical Properties and Free Energies of Complexation
Computational methods are valuable for predicting the thermochemical properties of compounds, including enthalpies of formation, entropies, and Gibbs free energies. jeeadv.ac.in These properties are essential for understanding the stability of this compound and its reactions.
The solubility of cerium(III) carbonate is low in pure water but increases in carbonate-rich solutions due to the formation of stable carbonate complexes. researchgate.net Computational chemistry can be used to model the formation of these aqueous complexes, such as [Ce(CO₃)]⁺ and [Ce(CO₃)₂]⁻, and to calculate their free energies of complexation. researchgate.net These calculations help in understanding the speciation of cerium in natural and industrial aqueous systems.
While specific computational studies on the thermochemical properties of solid this compound were not detailed in the provided search results, thermodynamic data for the complexation of cerium(III) with other ligands, such as butyrate, have been investigated. The principles of these studies, often involving a combination of experimental and computational approaches, can be applied to the cerium-carbonate system to determine stability constants and other thermodynamic parameters.
Modeling of Crystal Structures and Coordination Environments
Computational modeling plays a crucial role in determining and understanding the crystal structures of complex materials like hydrated cerium carbonates. nih.gov While commercially available "this compound" can be a mixture of phases, including cerium(III) carbonate hydroxide (B78521) (CeCO₃OH) and cerium(IV) oxide, computational methods can help to elucidate the structure of the pure hydrated carbonate phases. nih.gov
For example, DFT calculations can be used to optimize the geometry of proposed crystal structures and to predict the lattice parameters. mdpi.com These theoretical structures can then be compared with experimental data from techniques like X-ray diffraction to validate the models.
The coordination environment of the cerium(III) ion is a key aspect of its chemistry. In complexes, the Ce³⁺ ion can exhibit high coordination numbers, often 9 or more. researchgate.net Computational modeling can provide detailed insights into the coordination of both carbonate ions and water molecules around the cerium center in this compound. By simulating the crystal structure, it is possible to determine the Ce-O bond distances to both the carbonate oxygen atoms and the water oxygen atoms, as well as the coordination geometry around the cerium ion.
Simulations can also shed light on the role of the water molecules in the crystal lattice, including their hydrogen bonding interactions with the carbonate ions and with other water molecules. This detailed structural information is essential for understanding the properties and thermal behavior of the hydrated compound. For instance, the morphology of cerium carbonate crystals can be influenced by the presence of organic templates, a process that can be simulated to understand the underlying mechanism of crystal growth. jonuns.com
Advanced Applications and Mechanistic Understanding of Cerium Iii Carbonate Hydrate
Catalytic Systems and Reaction Mechanisms
The catalytic applications of cerium compounds, derived from cerium(III) carbonate hydrate (B1144303), are extensive and critically important in both environmental and industrial processes. The performance of these systems is intrinsically linked to the Ce(III)/Ce(IV) redox couple.
Homogeneous and Heterogeneous Catalysis in Organic Synthesis
Cerium(III) carbonate hydrate is a precursor for catalysts used in various organic reactions. samaterials.com These cerium-based catalysts can be employed in both homogeneous and heterogeneous systems to promote reactions such as Knoevenagel condensations, oxidations, and hydrogenations. samaterials.com
Recent research has highlighted the sophisticated use of the Ce(III)/Ce(IV) couple in homogeneous auto-tandem catalysis. acs.org In this strategy, a single cerium catalyst can mediate multiple, mechanistically distinct transformations in one pot. For example, a redox-adaptive approach has been developed where Ce(III) acts as a Lewis acid to initiate an ionic Nazarov cyclization, and then, through redox interconversion, Ce(IV) promotes a radical-based oxidative hydroxylation. acs.org This seamless transition between ionic and radical mechanisms, governed by the catalyst's oxidation state, allows for the efficient synthesis of complex organic molecules under mild conditions. acs.org The fundamental step in many of these redox-mediated transformations is the homolysis of Ce(IV)-ligand covalent bonds, which generates organic radicals. nih.gov
Table 1: Examples of Cerium-Catalyzed Organic Reactions
| Reaction Type | Catalyst Role | Relevant Cerium Species |
|---|---|---|
| Knoevenagel Condensation | Promotes condensation reaction | Ce(III) compounds |
| Oxidation & Hydrogenation | General catalyst | Ce(III) compounds |
| Nazarov Cyclization | Lewis acid activation | Ce(III) |
Role in Automotive Catalytic Converters for Emission Control
One of the most significant applications of cerium, for which cerium(III) carbonate is a key starting material, is in three-way automotive catalytic converters. samaterials.comzegmetal.comaemree.comheegermaterials.com Cerium oxide (ceria), coated onto a ceramic honeycomb monolith within the converter, is a vital component for reducing harmful emissions from internal combustion engines, including carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons. stanfordmaterials.comusgs.gov
The primary function of ceria in this system is as an "oxygen storage" material. stanfordmaterials.comstanfordmaterials.com It utilizes the reversible Ce(III)/Ce(IV) redox cycle to either release or absorb oxygen, maintaining the optimal air-to-fuel ratio for the efficient operation of the noble metal catalysts (like platinum, palladium, and rhodium). stanfordmaterials.comusgs.gov
Under lean conditions (excess oxygen): Ceria stores oxygen, transitioning from Ce₂O₃ (Ce³⁺) to CeO₂ (Ce⁴⁺). This helps to create an environment where the reduction of NOx to harmless nitrogen gas (N₂) is more efficient. usgs.gov
Under rich conditions (fuel-rich, low oxygen): Ceria releases the stored oxygen, oxidizing harmful carbon monoxide (CO) and hydrocarbons to less harmful carbon dioxide (CO₂) and water. usgs.gov
Mechanistic Insights into Redox Catalysis Driven by Ce(III)/Ce(IV) Couple
The efficacy of cerium in catalysis is rooted in the mechanism of the Ce(III)/Ce(IV) redox couple. The ease of this transition gives ceria its high oxygen storage and release capacity. srce.hr The process can be simplified as:
2CeO₂ + CO → Ce₂O₃ + CO₂ (CO oxidation by releasing oxygen) Ce₂O₃ + ½O₂ → 2CeO₂ (Oxygen storage)
Detailed spectroscopic and kinetic studies have revealed that the mechanism is more complex than a simple electron transfer. rsc.org The coordination environment of the cerium ions plays a crucial role. For instance, in sulfuric acid solutions, Ce³⁺ is coordinated by nine water molecules, whereas Ce⁴⁺ complexes with water and three bisulfate ions. nih.govacs.org This change in the first coordination shell means that a ligand exchange is a necessary part of the redox reaction. acs.org The mechanism is proposed to be a two-step process involving a chemical step (ligand exchange) followed by the rate-determining electron transfer step, which can be described by Marcus theory. nih.gov This understanding of the interplay between structure, ligand exchange, and electron transfer is critical for designing more efficient cerium-based redox catalysts for various applications, from emission control to energy storage. nih.govacs.org
Advanced Materials Science and Engineering
In materials science, this compound serves almost exclusively as a chemical precursor for the synthesis of functional materials, where its purity and properties directly influence the quality of the final product. nrel.goviucr.org
Precursor Chemistry for Functional Ceramics and Glass Manufacturing
This compound is a starting material for producing cerium-containing functional ceramics and glasses. samaterials.com
Functional Ceramics: When used in ceramics, cerium compounds derived from the carbonate can enhance properties such as mechanical strength, thermal stability, and electrical conductivity. samaterials.com It is a precursor for complex oxide ceramics like perovskites, which are researched for applications such as solar thermochemical hydrogen production. nrel.gov The precise composition of the precursor, including any hydroxide (B78521) or hydrate groups, is critical for calculating the correct stoichiometric ratios during synthesis. nrel.goviucr.org Cerium is also incorporated into bioactive glass nanoparticles to create nanocomposite bioceramic scaffolds with enhanced antioxidant and osteogenic properties for bone regeneration. nih.gov
Glass Manufacturing: In the glass industry, cerium compounds are used as decolorizing agents. samaterials.com Cerium, in its Ce³⁺ state, effectively keeps iron impurities in the ferrous (Fe²⁺) state, which has a much lower coloring effect than the ferric (Fe³⁺) state, resulting in clearer, colorless glass. fishersci.ptthermofisher.com
Development in High-Performance Polishing and Abrasive Applications
Cerium(III) carbonate is the primary raw material for producing cerium oxide (CeO₂), which is widely regarded as the most efficient polishing agent for precision optics and glass. samaterials.comamericanelements.comresearchgate.net It is used to achieve a superior surface finish on products like optical lenses, mirrors, semiconductor wafers, and glass memory disks. samaterials.comstanfordmaterials.comresearchgate.net
The effectiveness of ceria in polishing is attributed to a combination of mechanical and chemical actions. researchgate.net
Mechanical Action: The ceria particles are relatively soft, which prevents them from creating deep scratches on the glass surface. researchgate.net
Chemical Action: The ceria-water slurry chemically reacts with the glass surface (typically silicon dioxide). This chemical interaction is believed to soften the surface layer and preferentially dissolve microscopic high points, leading to a very smooth, high-quality finish. researchgate.net
The demand for high-performance polishing powders in the electronics and optics industries continues to drive research into optimizing the properties of ceria derived from precursors like this compound.
Table 2: Summary of this compound Applications
| Application Area | Specific Use | Function of Cerium Compound | Final Active Compound |
|---|---|---|---|
| Catalysis | Automotive Emission Control | Oxygen storage and release | Cerium Oxide (CeO₂) |
| Catalysis | Organic Synthesis | Lewis acid, Redox catalyst | Cerium(III) and Cerium(IV) complexes |
| Materials Science | Glass Manufacturing | Decolorizing agent | Cerium(III) ions |
| Materials Science | Functional Ceramics | Enhances thermal/mechanical properties | Cerium Oxide / Complex Oxides |
| Materials Science | Polishing Agent | Precision polishing of glass/optics | Cerium Oxide (CeO₂) |
Integration into Energy Storage and Conversion Technologies (e.g., Batteries, Fuel Cells)
This compound is a key precursor in the synthesis of materials for energy storage and conversion devices, particularly in cerium-based redox flow batteries and solid oxide fuel cells (SOFCs). samaterials.comy2o3.com
In the context of redox flow batteries , this compound is often the starting material for preparing the cerium(III) electrolyte solutions. umich.edumdpi.com The Ce³⁺/Ce⁴⁺ redox couple is advantageous due to its high voltage and tunable redox potential. nih.gov Researchers have used this compound to synthesize Ce³⁺ acidic solutions for studying the charge-transfer mechanism and kinetics of the Ce³⁺/Ce⁴⁺ redox reaction, which is fundamental to improving battery performance. umich.edunih.govacs.org For instance, solutions for electrochemical analysis have been prepared by dissolving this compound in acids like sulfuric acid or methanesulfonic acid. mdpi.comacs.org
While direct use in solid oxide fuel cells (SOFCs) is less common, this compound serves as a precursor to produce cerium oxide (CeO₂), a crucial component in SOFCs. y2o3.comy2o3.com Ceria is used in SOFCs to enhance their performance. y2o3.com
A study of commercially obtained this compound revealed it to be a multiphase material, consisting mainly of orthorhombic CeCO₃OH and a significant amount of cubic cerium(IV) oxide. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This composition is relevant for its application as a precursor material in the synthesis of various cerium-containing compounds for energy applications. researchgate.netresearchgate.net
Table 1: Use of this compound in Energy Technologies
| Technology | Role of this compound | Key Research Findings |
| Redox Flow Batteries | Precursor for Ce³⁺ electrolyte solutions. umich.edumdpi.com | Used to study the Ce³⁺/Ce⁴⁺ redox couple's charge-transfer mechanism and kinetics. umich.edunih.govacs.org |
| Solid Oxide Fuel Cells (SOFCs) | Precursor for cerium oxide (CeO₂) synthesis. y2o3.comy2o3.com | Ceria enhances the performance of SOFCs. y2o3.com |
Fabrication of Rare Earth Luminescent Materials
This compound is a significant precursor in the synthesis of rare earth luminescent materials, also known as phosphors. samaterials.comguidechem.comchemball.com These materials have applications in solid-state lighting, displays, and security inks. rsc.org
The synthesis process often involves the thermal decomposition of this compound to form cerium oxide, which can then be used as a host lattice or a dopant in the phosphor material. dundee.ac.uk For example, it has been used in the preparation of Ce(CF₃COO)₃, a precursor for the synthesis of hexagonal phase NaYF₄-based upconverting nanoparticles (UCNPs). google.com
In one study, this compound was used in the hydrothermal synthesis of SrF₂:Tb³⁺, Ce³⁺ nanophosphors. rsc.org These nanophosphors exhibit a strong green emission and have potential applications in anti-counterfeiting and forensic fingerprint detection. The presence of Ce³⁺ ions acts as a sensitizer, enhancing the luminescence of Tb³⁺ ions through energy transfer. rsc.org
Synthesis of Advanced Perovskites for Solar Thermochemical Applications
This compound is utilized as a precursor for cerium in the synthesis of advanced perovskite oxides for solar thermochemical (STCH) applications, such as water splitting to produce hydrogen. researchgate.netosti.gov The goal is to develop materials that can efficiently split water at lower temperatures than the benchmark material, ceria (CeO₂). osti.gov
In the solid-state synthesis of perovskites like BaCe₀.₂₅Mn₀.₇₅O₃ (BCM), this compound is used as the cerium source. osti.gov This approach is intended to facilitate the reaction of cerium into the desired ternary compound before the formation of binary cerium(IV) oxide. osti.gov The decomposition of the carbonate during annealing contributes to the porosity of the resulting pellets. osti.gov
Research has also focused on the theoretical prediction and experimental validation of perovskites like Ca₂/₃Ce₁/₃Ti₁/₃Mn₂/₃O₃ for STCH, highlighting the importance of synthesizability and stability for practical applications. researchgate.net
Environmental Remediation Strategies
This compound and its derivatives are being actively investigated for various environmental remediation applications, leveraging their adsorptive and catalytic properties. chemimpex.com
Adsorption Processes for Water Pollutant Removal
Cerium-based materials, for which this compound can be a precursor, are effective in removing contaminants from water. samaterials.comchemimpex.com These materials exhibit a high affinity for certain pollutants, making them excellent candidates for adsorption technologies. For instance, cerium(III) carbonate has been explored for its role in removing pollutants from wastewater. chemimpex.com The development of nanocerium carbonate has gained attention for its potential in environmental remediation due to its exceptional properties. y2o3.com
Targeted Remediation of Heavy Metals and Specific Anions (e.g., Phosphates)
Cerium compounds are particularly noted for their ability to remove heavy metals and specific anions like phosphates from aqueous solutions. samaterials.com The removal of phosphate (B84403) is crucial for mitigating eutrophication in water bodies. Cerium-based materials have shown significant promise as adsorbents for this purpose. The mechanism often involves adsorption and precipitation of the targeted pollutants.
Biorecovery and Biomineralization of Cerium Species
Microorganisms are being explored for their ability to recover cerium from aqueous solutions through processes like adsorption and biomineralization. noaa.govresearchgate.net This offers an environmentally friendly approach to metal recovery and remediation. nih.gov
Studies have shown that bacteria such as Bacillus licheniformis can effectively adsorb Ce³⁺ from solutions. noaa.govresearchgate.net The adsorption capacity can be significant, and the process often follows pseudo-second-order kinetics. noaa.gov The functional groups on the bacterial cell surface, such as phosphate and carboxyl groups, are believed to be responsible for binding cerium. noaa.gov Following adsorption, the cerium can be transformed into nano-minerals like monazite (B576339) (CePO₄) and ceria (CeO₂). noaa.gov
Fungi, like Aspergillus niger and Neurospora crassa, have also demonstrated the ability to recover cerium from solutions by precipitating it as cerium oxalate (B1200264) or cerium carbonate. dundee.ac.ukresearchgate.net Biomass-free spent culture media from these fungi, containing ligands like oxalate and carbonate, can achieve over 99% cerium recovery. dundee.ac.ukresearchgate.net The resulting biominerals can be thermally decomposed to produce ceria. dundee.ac.uk This process of biomineralization can be harnessed for the biorecovery and biosynthesis of novel nanomaterials. dundee.ac.uknih.gov
Table 2: Biorecovery of Cerium by Microorganisms
| Microorganism | Recovery Mechanism | Key Findings |
| Bacillus licheniformis | Biosorption and biomineralization. noaa.govresearchgate.net | Adsorption capacity of 38.93 mg/g; Ce³⁺ transformed into CePO₄ and CeO₂ nanominerals. noaa.gov |
| Aspergillus niger | Bioprecipitation as cerium oxalate. dundee.ac.ukresearchgate.net | >99% Ce recovery from biomass-free spent media. dundee.ac.uk |
| Neurospora crassa | Bioprecipitation as cerium carbonate. dundee.ac.ukresearchgate.net | >99% Ce recovery from biomass-free spent media; forms cerium carbonate [Ce₂(CO₃)₃·8H₂O]. dundee.ac.uk |
Interactions with Biological Systems and Emerging Pharmaceutical Research
Biocompatibility and In Vitro/In Vivo Interactions
The foundation of any pharmaceutical application is biocompatibility. Cerium(III) carbonate hydrate (B1144303) has been noted for its biocompatibility, which is a primary reason for its exploration in drug formulations. chemimpex.com While extensive public data from in vitro and in vivo studies specifically for cerium(III) carbonate hydrate is not widely available, the general assessment points towards low toxicity, making it a viable candidate for further research.
In vitro biocompatibility is often assessed using cell lines relevant to the target application. For instance, studies on other carbonate-containing biomaterials like nanostructured carbonated hydroxyapatite (B223615) have utilized pre-osteoblast cell lines (e.g., MC3T3-E1) and human primary bone cells to evaluate cytocompatibility, observing cell viability and proliferation upon exposure to the material. nih.gov Similar methodologies would be applicable to rigorously quantify the biocompatibility of this compound. In vivo analyses in animal models, such as those conducted for other biomaterials, typically look for the absence of a chronic inflammatory response and evidence of integration with host tissue. nih.gov The general use of cerium(III) carbonate in pharmaceuticals suggests it has passed initial biocompatibility hurdles for specific applications. chemimpex.comsamaterials.com
Explorations in Drug Formulation and Advanced Drug Delivery Systems
This compound is being explored for its potential role in sophisticated drug formulation and delivery systems. chemimpex.comsamaterials.com Its utility stems from its ability to act as a stabilizing agent for active pharmaceutical ingredients and its specific physical properties, such as its substantial insolubility in water. chemimpex.comgoogle.com This low solubility can be advantageous in creating controlled-release formulations, where the gradual dissolution of the carrier matrix is required.
Research detailed in patent literature highlights key formulation characteristics for cerium(III) carbonate. The material can be formulated with varying particle sizes, measured by the radius of gyration via electron microscopy, to suit different delivery mechanisms. google.com Furthermore, its stability and low water solubility enhance its usability in various formulations, making it an attractive option for industries seeking stable and eco-friendly solutions. chemimpex.com The compound is often used as a precursor in the synthesis of other cerium compounds, such as cerium oxide nanoparticles, which are also heavily researched for drug delivery applications. samaterials.com
| Property | Relevance in Drug Formulation | Source |
| Biocompatibility | Essential for minimizing adverse reactions and ensuring safety. | chemimpex.com |
| Low Water Solubility | Enables development of controlled-release and sustained-release drug delivery systems. | google.com |
| Chemical Stability | Can protect and stabilize active pharmaceutical ingredients from degradation. | chemimpex.com |
| Controllable Particle Size | Allows for tailoring of the formulation for specific delivery routes and release profiles. | google.com |
Potential Applications in Medical Imaging as Contrast Agents
In medical diagnostics, particularly for X-ray-based imaging like computed tomography (CT), contrast agents are crucial for enhancing image quality and distinguishing between different soft tissues. nih.gov The effectiveness of an X-ray contrast agent is largely dependent on the atomic number (Z number) of its constituent elements. Cerium (Z=58) has a higher atomic number than iodine (Z=53), the element used in most conventional X-ray contrast agents. nih.gov This suggests that cerium-based compounds could be highly effective X-ray attenuators.
While the potential of cerium as a CT contrast agent has been relatively unexplored, research into cerium oxide nanoparticles (CeO₂NPs) has demonstrated this capability. nih.gov These nanoparticles not only provide excellent contrast but may also offer advantages over traditional iodine-based agents, such as longer residence times in the bloodstream, which allows for a wider imaging window. nih.gov Given that cerium(III) carbonate can serve as a precursor to cerium oxide, its investigation for direct use or as part of a composite contrast agent is a logical progression. samaterials.com Analogous research on other lanthanide carbonates, such as gadolinium hydrated carbonate nanoparticles, has shown promise for T1 contrast agents in Magnetic Resonance Imaging (MRI), further supporting the exploration of metal carbonate hydrates in medical imaging. nih.gov
Biochemical Activity: Antioxidant Properties and Enzyme Mimicry
One of the most significant areas of research for cerium compounds is their remarkable biochemical activity as antioxidants. This activity is rooted in the ability of the cerium ion to cycle between its +3 and +4 oxidation states. This redox couple allows cerium-based materials to act as regenerative radical scavengers. Cerium oxide nanoparticles, or nanoceria, have been shown to exhibit enzyme-mimicking activities, including those of superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial endogenous antioxidant enzymes. researchgate.netnih.gov
Specifically, cerium carbonate has been identified as a potent antioxidation catalyst. berkeley.edu It effectively quenches harmful reactive oxygen species (ROS) that can cause cellular damage. berkeley.edu In one study, the presence of cerium carbonate dramatically reduced the rate of UV-triggered oxidation of an organic dye in the presence of a photoactive agent like titanium dioxide. The oxidation rate fell to just 0.15% of the original rate, demonstrating its powerful protective effect. berkeley.edu This antioxidant capability is attributed to the Ce³⁺ ions on the material's surface, which can neutralize ROS.
| Mimicked Enzyme | Function | Relevance of Cerium Compound | Source |
| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻•) to molecular oxygen and hydrogen peroxide. | Nanoceria (containing Ce³⁺/Ce⁴⁺) shows SOD-mimetic activity. | researchgate.netnih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) into water and oxygen. | Nanoceria shows CAT-mimetic activity. | researchgate.netnih.gov |
Role as a Radical Scavenger in Biopolymeric Systems (e.g., Proton Exchange Membranes)
The ability of cerium to scavenge free radicals extends to its use in stabilizing advanced materials used in biomedical devices and other technologies. A key example is its incorporation into proton exchange membranes (PEMs), which are central components of fuel cells. sfu.ca The internal environment of a PEM fuel cell is rich in highly reactive free radicals like hydroxyl (HO•) and hydroperoxyl (HOO•). These radicals attack and degrade the polymeric backbone of the membrane, limiting the device's lifespan and durability. sfu.ca
Introducing cerium in its +3 oxidation state acts as a powerful defense mechanism. The Ce³⁺ ions serve as preferential sites for oxidation, effectively scavenging the free radicals before they can damage the membrane. sfu.ca A study on sulfophenylated polyphenylene (sPPB) membranes demonstrated that the incorporation of Ce³⁺ enhanced the membrane's stability against radical degradation by nearly threefold. The cerium-infused membranes maintained their structural integrity and essential properties like proton conductivity, showcasing the significant protective advantage conferred by the cerium ions. sfu.ca This application, while not strictly pharmaceutical, underscores the potent radical-scavenging capability of Ce³⁺ that is fundamental to its antioxidant role in biological systems.
Electrochemical Behavior and Redox Chemistry of Cerium Iii Carbonate Hydrate
Elucidation of the Cerium(III)/Cerium(IV) Redox Couple Kinetics
The kinetics of the Ce(III)/Ce(IV) redox couple are highly dependent on the electrolyte medium. In acidic solutions like sulfuric acid, the charge transfer is known to be extremely asymmetric. acs.orgnih.govresearchgate.net This asymmetry is characterized by a cathodic charge transfer coefficient (α) significantly lower than the typical 0.5, with reported values around 0.23 on platinum electrodes. acs.orgresearchgate.net This deviation from symmetrical behavior is attributed to the substantial structural changes between the hydrated Ce(III) ion, [CeIII(H2O)9]3+, and the anion-complexed Ce(IV) species. researchgate.netresearchgate.net
Ce(III) ⇌ Ce(IV) + e-
The mechanism in carbonate solutions is distinct from that in acidic media due to the strong complexation of cerium ions with carbonate ligands. This complexation stabilizes the Ce(IV) state, thereby lowering the redox potential required for the oxidation of Ce(III). nih.govsandia.gov
Influence of Electrolyte Composition on Redox Potentials and Solubility
The composition of the electrolyte has a profound impact on both the redox potential of the Ce(III)/Ce(IV) couple and the solubility of cerium(III) carbonate hydrate (B1144303). Cerium(III) carbonate hydrate itself is largely insoluble in water but dissolves in dilute mineral acids, a process that involves the decomposition of the carbonate ion. samaterials.com
In concentrated carbonate solutions, the electrochemical behavior is significantly different. The redox potential of the Ce(III)/Ce(IV) couple becomes considerably lower than in acidic media. For instance, in 1 M perchloric acid, the potential is around +1.7 V vs. SHE, whereas in concentrated sodium carbonate solutions, it ranges from +0.198 V to +0.2595 V vs. SHE. nih.govsandia.gov This shift is a direct consequence of the stabilization of the Ce(IV) ion through the formation of stable carbonate complexes, such as [Ce(CO₃)₅]⁶⁻ or [Ce(CO₃)₆]⁸⁻. nih.gov
Research has systematically studied the effect of electrolyte concentration and temperature on the half-wave potential (E₁/₂) in potassium carbonate solutions. sandia.gov Key findings indicate that:
Increasing the carbonate concentration from 3.5 M to 5.5 M K₂CO₃ lowers the potential required to oxidize Ce(III) by approximately 54 mV. sandia.gov
Increasing the temperature from 10 °C to 70 °C also leads to a decrease in the half-wave potential, making the oxidation of Ce(III) more favorable at higher temperatures. sandia.gov
The addition of hydroxide (B78521) (KOH) to the carbonate electrolyte leads to a decrease in the peak currents, likely due to the precipitation of cerium hydroxide complexes. sandia.gov
The solubility of cerium compounds is a critical factor for applications like redox flow batteries. While cerium salts have limited solubility in some acids, the use of methanesulfonic acid (MSA) has been shown to solvate high concentrations of cerium ions. sandia.gov In the context of cerium(III) carbonate, it serves as a common precursor for preparing these electrolyte solutions. sandia.gov
Detailed Analysis of Charge Transfer Processes and Asymmetry
The charge transfer process for the Ce(III)/Ce(IV) redox couple is a classic example of an outer-sphere electron transfer that is heavily influenced by the coordination environment of the cerium ions. nih.gov The significant asymmetry observed in acidic electrolytes is a direct result of the different complexation states of Ce(III) and Ce(IV). acs.orgresearchgate.net Ce(III) exists primarily as a simple hydrated ion, while Ce(IV) forms strong complexes with anions from the electrolyte, such as bisulfate. acs.orgnih.gov This necessitates a chemical step, involving ligand exchange, prior to the electron transfer, which complicates the kinetics and leads to the observed asymmetry. acs.org
In carbonate media, this charge transfer process is similarly governed by complexation. The strong interaction between both Ce(III) and Ce(IV) with carbonate ions leads to the formation of distinct complex species in solution. nih.govsandia.gov Computational modeling suggests that the most probable coordination environments are [CeIII(CO₃)₄]⁵⁻ and [CeIV(CO₃)₄(OH)]⁵⁻. sandia.gov The transition between these two differently coordinated species is central to the charge transfer event.
Implications for Electrochemical Devices and Processes
The unique electrochemical properties of this compound and its derivatives in various electrolytes have significant implications for a range of technologies.
Precursor for Catalysts and Electrode Materials: Cerium(III) carbonate is a widely used precursor for synthesizing cerium oxide (CeO₂). rsc.orgnih.gov Ceria is a critical component in automotive catalytic converters, solid oxide fuel cells (SOFCs), and as a catalyst support due to its ability to store and release oxygen, facilitated by the Ce(III)/Ce(IV) redox cycle. nih.govnih.gov The electrochemical deposition of ceria films, often starting from cerium salts prepared from the carbonate, is a method for creating protective coatings and functional layers. researchgate.net
Redox Flow Batteries (RFBs): The high redox potential of the Ce(III)/Ce(IV) couple in acidic media makes it an attractive candidate for the positive electrolyte in high-energy-density RFBs, such as the zinc-cerium or vanadium-cerium systems. sandia.govresearchgate.net The lower redox potential observed in carbonate media could open possibilities for aqueous RFBs that operate closer to neutral pH, potentially reducing corrosion issues and allowing for different cell chemistries. nih.gov The development of electrolytes that enhance the solubility and kinetics of cerium species, often prepared from cerium carbonate, is a key area of research. sandia.gov
Electrochemical Sensors: The sensitivity of the Ce(III)/Ce(IV) redox potential to the presence of specific ligands can be exploited in the design of electrochemical sensors. Furthermore, ceria-based nanomaterials derived from cerium carbonate are used to construct biosensors, for example, for glucose detection, where the catalytic properties of the Ce(III)/Ce(IV) couple enhance the sensor's performance. acs.org
Electrochemical Synthesis and Remediation: The strong oxidizing power of electrochemically generated Ce(IV) is used in mediated electrochemical oxidation (MEO) for the destruction of organic pollutants. The ability to regenerate Ce(IV) from Ce(III) electrochemically is central to these processes. The distinct redox behavior in carbonate solutions could potentially be harnessed for selective oxidation or separation processes in specific industrial waste streams.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing high-purity cerium(III) carbonate hydrate, and how can impurities be minimized?
- Methodological Answer : A common approach is the co-precipitation method using cerium nitrate hexahydrate and ammonium carbonate under controlled pH (e.g., pH 8–9). To minimize impurities (e.g., rare earth metals), use ultra-pure precursors (≥99.9% REO) and perform iterative washing with deionized water. Trace rare earth analysis (≤1500 ppm) can validate purity .
- Key Techniques : ICP-MS for impurity profiling, X-ray fluorescence (XRF) for elemental analysis .
Q. How does the hydration state of this compound affect its stability and handling in experimental workflows?
- Methodological Answer : The variable hydration state (xH₂O) influences hygroscopicity and decomposition kinetics. Store the compound in a desiccator under inert gas (e.g., argon) to prevent unintended hydration/dehydration. Pre-characterize the material using thermogravimetric analysis (TGA) to quantify water content before use .
- Key Techniques : TGA (20–800°C, 10°C/min), dynamic vapor sorption (DVS) for hygroscopicity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?
- Methodological Answer : Discrepancies in decomposition intermediates (e.g., CeO₂ vs. Ce₂O(CO₃)₂) arise from differences in heating rates, atmosphere (air vs. inert gas), and hydration state. Use in situ high-temperature XRD (HT-XRD) coupled with TGA-MS to track phase transitions and evolved gases (CO₂, H₂O) in real time .
- Case Study : At 400°C under air, Ce₂(CO₃)₃·xH₂O decomposes to CeO₂ via intermediate oxycarbonate phases. Under N₂, partial reduction to Ce(III) oxycarbonates occurs .
Q. What strategies optimize the synthesis of this compound-derived CeO₂ nanoparticles with controlled morphology?
- Methodological Answer : Adjust the calcination temperature (400–600°C) and use capping agents (e.g., EDTA) during co-precipitation to control nanoparticle size and shape. For mesoporous structures, employ template-assisted methods using surfactants (e.g., CTAB) .
- Key Characterization : BET surface area analysis, TEM for morphology, Raman spectroscopy for oxygen vacancy quantification .
Q. How can variable hydration states introduce errors in stoichiometric calculations for this compound, and what analytical methods mitigate this?
- Methodological Answer : Hydration variability complicates molar mass calculations. Use Karl Fischer titration to quantify H₂O content and pair with inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Ce³⁺/CO₃²⁻ ratios. For structural clarity, combine XRD with Rietveld refinement to model hydrate crystallinity .
Q. What experimental designs are effective for studying the catalytic activity of this compound-derived materials in redox reactions?
- Methodological Answer : Design gas-phase reaction systems (e.g., CO oxidation) with controlled O₂ flow and temperature-programmed reduction (TPR) to assess redox activity. For liquid-phase catalysis (e.g., organic oxidation), use UV-Vis spectroscopy to monitor reaction kinetics and XPS to track Ce³⁺/Ce⁴+ surface ratios .
- Case Study : CeO₂ derived from carbonate precursors shows enhanced oxygen storage capacity due to residual carbonate-modulated defect sites .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility values for this compound in aqueous systems?
- Resolution : Solubility varies with pH and ionic strength. Under acidic conditions (pH < 4), Ce³⁺ ions dominate, increasing solubility. In neutral/basic conditions, insoluble Ce(OH)CO₃ forms. Standardize solubility tests using buffered solutions (e.g., acetate buffer pH 5) and validate via ICP-OES .
Q. How should researchers address inconsistencies in rare earth impurity profiles across commercial this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
